molecular formula C21H15ClN2 B14686685 3-(4-Chlorophenyl)-1,5-diphenyl-1h-pyrazole CAS No. 27293-95-4

3-(4-Chlorophenyl)-1,5-diphenyl-1h-pyrazole

Cat. No.: B14686685
CAS No.: 27293-95-4
M. Wt: 330.8 g/mol
InChI Key: UZLBMUCQHFIHEZ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1,5-diphenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and materials science. The compound’s structure consists of a pyrazole ring substituted with a 4-chlorophenyl group and two phenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1,5-diphenyl-1H-pyrazole typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines. One common method includes the reaction of 4-chlorophenylhydrazine with chalcones under acidic or basic conditions to form the desired pyrazole derivative . The reaction can be catalyzed by various agents, including acids, bases, and even metal-free catalysts like vitamin B1 .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of green chemistry principles, such as metal-free catalysis and solvent-free conditions, can enhance the sustainability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1,5-diphenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazole oxides, dihydropyrazoles, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-1,5-diphenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.

Properties

CAS No.

27293-95-4

Molecular Formula

C21H15ClN2

Molecular Weight

330.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-1,5-diphenylpyrazole

InChI

InChI=1S/C21H15ClN2/c22-18-13-11-16(12-14-18)20-15-21(17-7-3-1-4-8-17)24(23-20)19-9-5-2-6-10-19/h1-15H

InChI Key

UZLBMUCQHFIHEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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